molecular formula C8H5ClF3NO3 B1597210 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene CAS No. 646989-36-8

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1597210
CAS No.: 646989-36-8
M. Wt: 255.58 g/mol
InChI Key: ULCYZNNAMJNPMX-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene is an aromatic compound with a complex structure that includes a chloro group, a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include nitric acid, sulfuric acid, methoxy donors, trifluoromethyl iodide, and hydrogen gas with a catalyst. Major products formed include substituted benzene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds like:

The presence of the methoxy group in this compound makes it unique, potentially offering different reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c1-16-7-3-5(9)4(8(10,11)12)2-6(7)13(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYZNNAMJNPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381608
Record name 1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646989-36-8
Record name 1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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